Phenothrin

Description

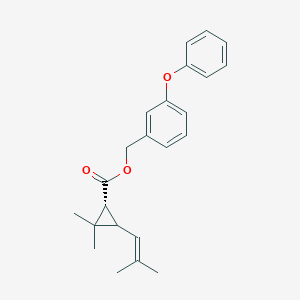

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032688 | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Pale yellow to yellow-brown clear liquid | |

CAS No. |

26002-80-2, 51186-88-0, 188023-86-1 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenothrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Action and Biological Activity of D Cis Phenothrin

Neurophysiological Interactions and Target Site Specificity

The primary mode of action for d-phenothrin (B1212162) involves its potent effect on the nervous systems of insects. orst.edu This neurotoxicity is achieved through specific interactions with ion channels that are crucial for nerve signal transmission.

Impact on Voltage-Gated Sodium Channels in Invertebrates

The principal target site of d-phenothrin in invertebrates is the voltage-gated sodium channel, an integral transmembrane protein essential for the generation and propagation of nerve impulses. orst.edunih.gov In a healthy neuron, these channels open and close rapidly to allow the influx of sodium ions, which depolarizes the nerve membrane and creates an action potential. nih.gov D-phenothrin disrupts this process by binding to the sodium channels and preventing them from closing normally. herts.ac.ukorst.edu This interference leads to a prolonged period where the channels remain open, causing a continuous influx of sodium ions. orst.edu

The consequence of this prolonged channel opening is a state of hyperexcitability within the neuron, characterized by repetitive and spontaneous nerve discharges. orst.edu This uncontrolled firing of the nerves ultimately leads to the paralysis and death of the insect. orst.edu The action of pyrethroids like d-phenothrin on sodium channels is more pronounced at lower temperatures, a factor that contributes to their selective toxicity towards cold-blooded invertebrates compared to warm-blooded mammals. orst.edu

Comparative Effects on Central and Peripheral Nervous Systems

D-phenothrin's neurotoxic effects are not confined to a single part of the insect's nervous system; it acts on both the central nervous system (CNS) and the peripheral nervous system (PNS). orst.edu The widespread distribution of voltage-gated sodium channels throughout both nervous systems means that the disruptive action of d-phenothrin is extensive. researchgate.net In the PNS, this can manifest as effects on sensory organs and nerve fibers, leading to initial signs of poisoning. researchgate.netwho.int Simultaneously, its impact on the CNS contributes to the more severe symptoms of toxicity, including loss of coordination and paralysis. researchgate.net

Pyrethroid Type Classification (Type I) and Associated Symptoms

Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the toxicological symptoms they produce. D-phenothrin is classified as a Type I pyrethroid, which lacks an alpha-cyano group in its molecular structure. who.intwho.int

The poisoning syndrome associated with Type I pyrethroids is known as the "T-syndrome." In insects and other susceptible organisms, this is characterized by a series of symptoms that reflect the compound's effect on the nervous system. These symptoms include:

Hyperexcitability

Aggressive behavior

Increased sensitivity to stimuli

Fine tremors

Convulsive twitching

Ataxia (incoordination)

Prostration and paralysis orst.eduwho.int

These symptoms are a direct result of the repetitive nerve discharges caused by the modified sodium channels. orst.edu

Isomer-Specific Potency and Activity

Phenothrin (B69414) is a chiral molecule that exists as a mixture of four stereoisomers. The commercial product known as d-phenothrin is an enriched formulation containing a specific ratio of the most insecticidally active isomers. who.intinchem.org

Relative Efficacy of 1R-trans and 1R-cis Isomers

D-phenothrin consists of at least 95% of the 1R isomers, specifically a mixture of the 1R-cis and 1R-trans configurations, typically in a 1:4 ratio. orst.eduwho.int Research has consistently shown that the insecticidal activity resides predominantly in the 1R isomers. who.int

Between the two primary components of d-phenothrin, the 1R-trans isomer is demonstrably more potent than the 1R-cis isomer. orst.edu The 1R-trans isomer exhibits a more powerful killing effect against a broad spectrum of flying and crawling insects. endura.it This difference in efficacy underscores the importance of stereochemistry in the insecticidal action of pyrethroids.

Table 1: Isomeric Composition and Potency of this compound

| Isomer Configuration | Presence in d-Phenothrin | Relative Insecticidal Activity |

| 1R-trans | Predominant isomer (approx. 80%) | High |

| 1R-cis | Minor isomer (approx. 20%) | Moderate |

| 1S-trans | Largely absent | Low / Inactive |

| 1S-cis | Largely absent | Low / Inactive |

Structure-Activity Relationships of d-cis-Phenothrin Isomers

The relationship between the molecular structure of this compound's isomers and their biological activity is a key aspect of its function. The insecticidal potency is highly dependent on the specific three-dimensional arrangement of the atoms within the molecule, a concept known as the structure-activity relationship. nih.gov

The key structural features determining the efficacy of this compound isomers are:

The Cyclopropane (B1198618) Ring: The stereochemistry at the C1 and C3 positions of the cyclopropanecarboxylic acid portion of the molecule is critical. The (1R) configuration is essential for high insecticidal activity. who.int

The Ester Linkage: The ester bond connecting the cyclopropane ring to the alcohol moiety is susceptible to hydrolysis, a primary detoxification mechanism in many organisms. The spatial arrangement of the cis and trans isomers influences the rate of this metabolic breakdown, with the cis-isomer being generally more resistant to cleavage. inchem.org

The Alcohol Moiety: The 3-phenoxybenzyl alcohol group contributes significantly to the molecule's ability to interact with the target site on the sodium channel.

The superior activity of the 1R-trans isomer compared to the 1R-cis isomer is a direct consequence of how its specific shape "fits" into the pyrethroid receptor site on the voltage-gated sodium channel. nih.gov This precise molecular interaction determines the degree to which the channel's function is disrupted, and thus, the ultimate insecticidal potency of the compound.

Metabolism and Toxicokinetics of D Cis Phenothrin

Absorption Pathways and Dynamics

Absorption is the process by which a substance enters the bloodstream. For d-cis-phenothrin, this can occur through oral, dermal, or inhalation routes, with varying degrees of efficiency.

Following ingestion, pyrethroids like d-phenothrin (B1212162) are generally absorbed rapidly from the gastrointestinal tract. orst.eduiosrjournals.org Studies in rats using radiolabelled isomers of phenothrin (B69414) provide detailed insights into their fate after oral administration. When rats were given a single oral dose of the [1R, cis]-phenothrin isomer, the compound was absorbed and subsequently eliminated. inchem.org

The primary evidence for absorption comes from excretion studies. Within seven days of a single oral dose of 14C-[1R, cis]-phenothrin, 11-18% of the administered radioactivity was recovered in the urine and 81-87% in the feces. inchem.org This pattern of excretion, particularly the presence of metabolites in the urine, confirms that the compound is absorbed into the systemic circulation from the gut. The excretion patterns differ significantly between the cis and trans isomers, highlighting isomer-specific metabolic processing following absorption. inchem.org For instance, after oral administration of the [1R]-trans-isomer, urine was the main route of excretion, whereas the [1R]-cis-isomer was excreted primarily via the feces. inchem.orgwho.int

In contrast to oral intake, pyrethroids are poorly absorbed through the skin. orst.edu Studies based on excretion data for various pyrethroids suggest that dermal absorption of d-phenothrin is likely to be very low, estimated at less than 1.5%. inchem.org In a study with human volunteers where a d-phenothrin powder formulation was applied to hair, blood levels of the compound were below the detection limit, indicating minimal absorption. inchem.org

The respiratory tract is considered an efficient route for the absorption of pyrethroids. orst.edu It is presumed that d-phenothrin can be absorbed into the body following the inhalation of its aerosol, mists, or dusts. who.intilo.org While specific quantitative data on the absorption efficiency of d-cis-phenothrin via inhalation is not extensively detailed, the general understanding for pyrethroids is that absorption from the lungs is likely to be efficient. orst.edu

Distribution Patterns in Biological Systems

Once absorbed, d-phenothrin is distributed throughout the body via the bloodstream. Its chemical properties, particularly its lipophilicity, govern where it accumulates.

Pyrethroids, including d-phenothrin, are lipophilic, meaning they have a high affinity for fats and lipids. orst.edu This characteristic is quantified by the octanol-water partition coefficient (log Kow), which for d-phenothrin is 6.01, indicating a strong tendency to partition into fatty environments rather than aqueous ones. orst.edu

As a result of this lipophilicity, d-phenothrin is distributed primarily to fatty tissues following absorption. orst.edu Studies in rats have shown that after a single oral dose, the compound is distributed to various tissues and organs. orst.edu Peak concentrations were observed in the liver, kidneys, and blood approximately three hours after dosing. orst.edu However, over a longer period, the highest concentrations are found in fat. orst.edu Seven days after a single oral dose, the highest residue levels were measured in the fat tissue of rats. orst.edu Despite this affinity for fat, excessive accumulation is not expected under normal conditions because the compound is typically metabolized and excreted rapidly. orst.edu

The distribution and subsequent excretion of this compound are heavily dependent on the specific isomer. The metabolic pathways for the cis- and trans-isomers are distinct, which directly impacts their distribution and elimination from the body. inchem.orginchem.org

Ester cleavage is a more significant metabolic pathway for the trans-isomer, leading to metabolites that are primarily excreted in the urine. inchem.org In contrast, the ester bond of the cis-isomer is more resistant to hydrolysis. inchem.org For cis-phenothrin, oxidation is a more important metabolic pathway, and the resulting ester-form metabolites are excreted mostly in the feces. inchem.org

This difference means that following absorption, the metabolites of d-trans-phenothrin are more likely to be found circulating in the blood and excreted via the kidneys, while the metabolites of d-cis-phenothrin are more likely to be eliminated through the biliary route into the feces. inchem.org

Metabolic Pathways and Biotransformation

The biotransformation of d-phenothrin in mammals involves several key metabolic reactions, including ester hydrolysis, oxidation, and conjugation. inchem.orgwho.int These pathways work in concert to detoxify the parent compound and facilitate its excretion from the body. rsc.org The metabolism is stereoselective, with significant differences observed between the cis and trans isomers of this compound. inchem.orgwho.int

Ester Hydrolysis Mechanisms

A primary and critical step in the metabolism of d-phenothrin is the cleavage of its ester linkage. inchem.orgorst.edu This reaction is catalyzed by carboxylesterases, which are abundant in the liver. inchem.orgnih.gov The hydrolysis separates the molecule into its alcohol and acid moieties, which are generally less toxic. inchem.org In vitro studies with liver preparations from various mammals, including rats, mice, guinea pigs, and dogs, have demonstrated that d-trans-phenothrin is readily hydrolyzed to 3-phenoxybenzyl alcohol. researchgate.net In contrast, d-cis-phenothrin is more resistant to this hydrolytic attack. researchgate.net This difference in the rate of hydrolysis is a key factor influencing the differing metabolic fates of the isomers. inchem.orgwho.intwho.int

Oxidative Metabolism and Hydroxylation Reactions

Following or in parallel with ester hydrolysis, the molecular components of d-phenothrin undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net A major oxidative pathway involves the hydroxylation at the 4'-position of the 3-phenoxybenzyl alcohol moiety. inchem.orgwho.intorst.edu Additionally, oxidation can occur on the isobutenyl group of the chrysanthemic acid portion of the molecule. inchem.orgwho.int Studies have shown that d-phenothrin can generate free radical species, leading to oxidative DNA damage in the liver and kidney of rats in a dose-dependent manner. nih.gov

Conjugation Reactions and Metabolite Formation

After hydrolysis and oxidation, the resulting metabolites undergo phase II conjugation reactions, which further increase their water solubility and facilitate their elimination. inchem.orgorst.edunih.gov The hydroxylated metabolites, such as 3-(4'-hydroxyphenoxy)benzoic acid, are often conjugated with sulfate (B86663). orst.edu In fact, 4'OH-phenoxybenzoic acid sulfate has been identified as a major urinary metabolite in rats. orst.edu Another significant conjugation pathway is the formation of glycine (B1666218) conjugates with metabolites like 3-phenoxybenzoic acid. nih.gov Glucuronidation is also a common conjugation reaction for xenobiotic metabolites. jst.go.jp These conjugation processes result in a variety of metabolites that can be excreted from the body. inchem.org

Stereospecificity in Metabolism (cis vs. trans isomers)

The metabolism of this compound is markedly influenced by its stereochemistry, with distinct pathways for the cis and trans isomers. inchem.orgjst.go.jp

Trans-Isomer: The trans-isomer of this compound is rapidly and extensively metabolized, primarily through the cleavage of the ester bond. inchem.orgwho.int Consequently, the major metabolic products are ester-cleaved metabolites, which are predominantly excreted in the urine. inchem.orgwho.int Studies in rats have shown that following oral administration of the [1R,trans]-isomer, urine is the main route of excretion. who.int

Cis-Isomer: In contrast, the ester linkage of the cis-isomer is more resistant to hydrolysis. inchem.orgwho.intresearchgate.net This leads to a different metabolic profile where ester-form metabolites, which have undergone oxidation at various positions, are more prominent. inchem.org These larger, intact ester metabolites are primarily excreted in the feces. inchem.orgwho.intorst.edu Research comparing the six stereoisomers of this compound in rats and mice found that the ester linkage of the cis-isomers was cleaved to a lesser extent than that of the trans-isomers. jst.go.jp

Elimination and Excretion Profiles

Following metabolic transformation, the resulting metabolites of d-phenothrin are efficiently eliminated from the body. Animal studies indicate that after oral administration, the compound is rapidly broken down and almost completely excreted in the urine and feces within a few days. who.intorst.edu

Urinary Excretion Patterns and Metabolite Identification

Urinary excretion is a significant route for the elimination of d-phenothrin metabolites, particularly those arising from the trans-isomer. inchem.orgorst.edu In rats administered the trans-isomer, approximately 57% of the dose was excreted in the urine. orst.edu For the cis-isomer, urinary excretion is less pronounced, accounting for about 22% of the dose. orst.edu

A number of specific metabolites have been identified in the urine of animals exposed to d-phenothrin. The detection of these urinary metabolites can serve as a biomarker of exposure. orst.edu

Table 1: Major Urinary Metabolites of d-Phenothrin

| Metabolite Name | Metabolic Origin | Citation |

|---|---|---|

| 3-(4'-hydroxyphenoxy)benzoic acid sulfate | Oxidation and sulfate conjugation | orst.edu |

| 3-phenoxybenzoic acid | Ester hydrolysis and oxidation | orst.edunih.gov |

| 3-phenoxybenzyl alcohol | Ester hydrolysis | orst.edu |

These metabolites are consistent with the established metabolic pathways of ester hydrolysis, oxidation, and subsequent conjugation. inchem.orgorst.edunih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| d-cis-Phenothrin |

| d-Phenothrin |

| 3-phenoxybenzyl alcohol |

| 3-phenoxybenzoic acid |

| 3-(4'-hydroxy)phenoxybenzoic acid |

| 4'OH-phenoxybenzoic acid sulfate |

| Chrysanthemic acid |

| Glycine |

| Sulfate |

| d-trans-phenothrin |

| [1R,trans]-isomer |

Fecal Excretion Routes and Unabsorbed Material

The fecal route is the principal pathway for the elimination of the cis-isomer of this compound. orst.edunih.gov This is in contrast to the trans-isomer, which is primarily excreted via urine. orst.edunih.gov Studies in rats have demonstrated that following oral administration of the cis-isomer, a significantly larger portion is excreted in the feces compared to the urine. nih.govinchem.org

The primary reason for this distinction lies in the metabolic processing of the isomers. The ester linkage of the cis-isomer is more resistant to hydrolysis in the body compared to the trans-isomer. inchem.orgwho.int Consequently, the cis-isomer predominantly yields ester-form metabolites, which are mainly directed for excretion through the feces. inchem.orgwho.int In contrast, the more easily cleaved trans-isomer results in ester-cleaved metabolites that are largely eliminated in the urine. inchem.org

Research has shown that after a single oral dose to rats, a portion of the compound can be found unmetabolized in the feces, indicating that some of the administered d-cis-phenothrin is not absorbed by the gastrointestinal tract and is eliminated unchanged. nih.gov

Table 1: Primary Excretion Characteristics of this compound Isomers in Rats

| Isomer | Primary Excretion Route | Predominant Excreted Form |

| d-cis-Phenothrin | Feces | Ester-form metabolites |

| d-trans-Phenothrin | Urine | Ester-cleaved metabolites |

Overall Excretion Kinetics

The elimination of this compound and its metabolites is both rapid and comprehensive. inchem.orgwho.int Following oral administration in rat models, the vast majority of the administered dose is excreted within a few days. inchem.orgwho.int Studies using radiolabelled this compound show that approximately 96% of the compound is recovered in both urine and feces within 6 days. orst.edu More broadly, research indicates a nearly complete excretion of the radiolabel within 3 to 7 days after exposure. inchem.orgwho.int

The kinetics differ significantly between the isomers. For the d-cis-phenothrin isomer, the excretion is heavily skewed towards the fecal route. In studies where rats were repeatedly administered the 14C-[1R,cis] isomer, 72-73% of the dose was recovered in the feces, with 24% found in the urine. inchem.org Conversely, the trans-isomer showed an opposite pattern, with 75% being excreted in the urine and 21% in the feces. orst.edu

Table 2: Excretion Distribution of this compound Isomers in Rats Following Oral Administration

| Isomer | % Excreted in Feces | % Excreted in Urine | Total Recovery Timeframe | Source |

| d-cis-Phenothrin | 74% | 22% | 6 days | orst.edu |

| d-cis-Phenothrin | 72-73% | 24% | Not Specified | inchem.org |

| d-trans-Phenothrin | 21% | 75% | 6 days | orst.edu |

| d-trans-Phenothrin | 43% | 57% | 3 days | inchem.org |

Ecotoxicological Impact and Environmental Fate of D Cis Phenothrin

Aquatic Ecotoxicology

The introduction of d-cis-phenothrin into aquatic environments, primarily through spray drift or agricultural runoff, poses a considerable risk to aquatic life. nih.gov Pyrethroids, as a class, are known for their high toxicity to fish and aquatic invertebrates. who.int

Toxicity to Freshwater Fish Species

Research indicates that d-phenothrin (B1212162) is very highly toxic to freshwater fish. orst.edu Laboratory studies have established specific lethal concentrations (LC50), which is the concentration of a chemical that is fatal to 50% of the test organisms within a specified period. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 16.7 µg/L, and for bluegill sunfish (Lepomis macrochirus), it is 15.8 µg/L. orst.edu Chronic exposure to even lower concentrations can have significant effects; a study on rainbow trout showed that post-hatch 60-day survival decreased at doses above 1.1 µg/L. orst.edu The toxicity is isomer-specific, with the (1R)-optical isomer demonstrating a toxicity level similar to the racemic phenothrin (B69414) mixture, while the (1S)-optical isomers are comparatively non-toxic. who.int

Table 1: Acute Toxicity of d-Phenothrin to Freshwater Fish

| Species | Time Frame | LC50 Value (µg/L) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | 16.7 | orst.edu |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | 15.8 | orst.edu |

Toxicity to Aquatic Invertebrates (e.g., Daphnia pulex, grass shrimp)

D-phenothrin is also classified as very highly toxic to both freshwater and estuarine/marine invertebrates. orst.edu These organisms are often crucial components of aquatic food webs, and their decline can have cascading ecological consequences.

For the freshwater invertebrate Daphnia magna, a common species used in toxicological testing, the 48-hour LC50 is 4.4 µg/L. orst.edu Chronic toxicity studies on Daphnia magna have established a 21-day No-Observed-Adverse-Effect Concentration (NOAEC) for reproduction at 0.47 µg/L. orst.edu

Grass shrimp (Palaemonetes pugio) have also been shown to be highly sensitive. The 96-hour LC50 for adult grass shrimp is 0.161 µg/L, and for the larval stage, it is 0.154 µg/L. nih.gov The presence of sediment can slightly decrease the bioavailability and thus the toxicity, with one study noting a 24-hour LC50 of 6.30 µg/L for adults in the presence of sediment. nih.govresearchgate.net Other highly sensitive marine invertebrates include the mysid shrimp (Mysidopsis bahia), with a 96-hour LC50 of just 0.025 µg/L. orst.eduwikipedia.org

Table 2: Toxicity of d-Phenothrin to Aquatic Invertebrates

| Species | Time Frame | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-hour | LC50 | 4.4 | orst.edu |

| Daphnia magna | 21-day | NOAEC (reproduction) | 0.47 | orst.edu |

| Grass Shrimp (Palaemonetes pugio) - Adult | 96-hour | LC50 | 0.161 | nih.gov |

| Grass Shrimp (Palaemonetes pugio) - Larvae | 96-hour | LC50 | 0.154 | nih.gov |

| Mysid Shrimp (Mysidopsis bahia) | 96-hour | LC50 | 0.025 | orst.edu |

Influence of Environmental Factors on Aquatic Toxicity (temperature, pH, water hardness)

The toxicity of pyrethroids like d-phenothrin can be modulated by various environmental factors.

Temperature: Pyrethroids generally exhibit higher toxicity at lower temperatures. This is because the sodium channels in the nervous systems of ectothermic organisms like insects and fish are kept open for longer durations at cooler temperatures, enhancing the neurotoxic effect. orst.edu

pH: D-phenothrin is stable to hydrolysis under anaerobic conditions at all pH levels, with a half-life of 173 days. orst.edu However, it is noted to be unstable in alkaline media, where hydrolysis can occur. nih.gov Hydrolysis half-lives for d-trans-phenothrin have been measured at 301 days at pH 5, 495-578 days at pH 7, and 91-120 days at pH 9. nih.gov

Sunlight and Sediment: D-phenothrin degrades in the environment primarily through reactions with UV light. orst.eduorst.edu In clear, shallow water, it is readily broken down by aqueous photolysis, with a half-life of 6.5 days. orst.edu Due to its low water solubility and high affinity for binding to soil and sediment, it is considered relatively immobile in soil and has a low potential to contaminate groundwater. who.intorst.edu However, this binding to particulate matter means it can be transported to surface waters through soil erosion. orst.edu

Terrestrial Ecotoxicology

On land, the impact of d-cis-phenothrin is most pronounced on invertebrate populations, particularly beneficial insects like honey bees. Its effect on avian species is notably less severe.

Toxicity to Avian Species

D-phenothrin is considered practically non-toxic to birds. orst.eduorst.eduvermont.gov Standard acute and dietary toxicity tests have demonstrated a low level of risk for avian species. The acute oral lethal dose (LD50) in bobwhite quail (Colinus virginianus) is greater than 2,510 mg/kg of body weight. orst.edu The dietary LC50, which measures the concentration in feed that is lethal to 50% of a test population, is greater than 5,000 mg/kg of diet for both bobwhite quail and mallard ducks (Anas platyrhynchos). who.intorst.edu Based on these high LC50 and LD50 values, the U.S. Environmental Protection Agency (EPA) concluded that avian risks are expected to be low, even at maximum application rates. orst.eduvermont.gov

Table 3: Avian Toxicity of d-Phenothrin

| Species | Test Type | Value (mg/kg) | Classification | Reference |

|---|---|---|---|---|

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2,510 | Practically non-toxic | orst.edu |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | >5,000 | Practically non-toxic | who.intorst.edu |

Toxicity to Terrestrial Invertebrates (e.g., honey bees)

In stark contrast to its low avian toxicity, d-phenothrin is highly toxic to honey bees (Apis mellifera). cmmcp.orgorst.eduorst.edu This poses a significant risk to these crucial pollinators, especially when the insecticide is applied to blooming crops or weeds that bees are actively visiting. cmmcp.orgoregonstate.edu The acute contact LD50 for honey bees has been reported as 0.067 µ g/bee and more recently as 0.019 µ g/bee . orst.eduipmcenters.org This high toxicity necessitates strict adherence to label instructions to mitigate risk, such as avoiding application during times of bee activity. cmmcp.org

Table 4: Toxicity of d-Phenothrin to Honey Bees

| Species | Test Type | LD50 Value (µ g/bee ) | Classification | Reference |

|---|---|---|---|---|

| Honey Bee (Apis mellifera) | Acute Contact | 0.067 | Highly toxic | orst.edu |

Environmental Degradation and Persistence

The environmental persistence of d-cis-phenothrin is influenced by several degradation processes, including photodegradation, as well as breakdown in soil and on plant surfaces. The rate and pathways of degradation are significantly affected by environmental conditions.

d-Phenothrin is susceptible to photodegradation, a key process in its environmental dissipation. inchem.org While it exhibits greater resistance to photolysis than some other pyrethroids like pyrethrin I, allethrin, and resmethrin (B1680537), its structure includes a photo-labile isobutenyl group, which facilitates its decomposition when exposed to light. inchem.org The process of photodegradation for pyrethroids generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. asianpubs.orgresearchgate.net The degradation process can be influenced by factors such as the light source, the duration of irradiation, and the solvent or medium in which the compound is present. researchgate.net For some pyrethroids, photodegradation involves isomerization, where the molecule's structure is rearranged, as well as the formation of various intermediates and unstable free radicals. asianpubs.orgresearchgate.net Oxygen species are also implicated in the photodegradation of this compound on surfaces like glass, indicating that sunlight can drive its breakdown. nih.gov

The degradation of d-cis-phenothrin in soil is significantly influenced by the presence of oxygen, with marked differences observed between upland (aerobic) and flooded (anaerobic) conditions. In upland soils, both the trans- and cis-isomers of this compound decompose rapidly. inchem.org Studies on radiolabelled this compound demonstrated initial half-lives of just 1-2 days under these aerobic conditions. inchem.org

Conversely, under flooded, anaerobic conditions, the degradation process is considerably slower. inchem.org The initial half-life for the trans-isomer extends to 2-4 weeks, while the cis-isomer is even more persistent, with an initial half-life of 1-2 months. inchem.org This highlights the slower breakdown of the cis-isomer compared to the trans-isomer in water-saturated environments. Despite its degradation, this compound exhibits very little mobility in soil, with minimal leaching observed. inchem.org

| Condition | Isomer | Initial Half-Life |

|---|---|---|

| Upland | trans-Phenothrin | 1-2 days |

| cis-Phenothrin | 1-2 days | |

| Flooded | trans-Phenothrin | 2-4 weeks |

| cis-Phenothrin | 1-2 months |

This compound shows limited movement and translocation from the point of application on plants. inchem.org Research using radiolabelled this compound on bean plants indicated that there is very restricted uptake of the compound and its degradation products from the soil into the plant. inchem.org This suggests that d-cis-phenothrin largely remains on the surface of treated plants with minimal systemic absorption.

When used to protect stored grains, d-cis-phenothrin demonstrates considerable stability, especially in the absence of light. inchem.orgnih.gov In a study where wheat grains with 11% moisture content were treated with radiolabelled cis-phenothrin and stored in the dark, the compound degraded slowly. inchem.org After one year of storage at 30°C, 87% of the applied radiocarbon from the cis-isomer remained intact. inchem.org Another study also noted that d-phenothrin applied to wheat post-harvest showed only slight degradation after six months of storage at 30°C. nih.gov When breakdown does occur in stored grains, the major metabolites are formed through the hydrolysis of the ester linkage and the oxidation of 3-phenoxybenzyl alcohol to 3-phenoxybenzoic acid. inchem.org

| Isomer | Storage Temperature | Percent Remaining Intact |

|---|---|---|

| trans-Phenothrin | 30°C | 79% |

| cis-Phenothrin | 30°C | 87% |

Bioaccumulation Potential

Bioaccumulation refers to the process where a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. nih.gov

The bioconcentration factor (BCF) is a specific measure used to quantify the potential of a substance to accumulate in aquatic organisms directly from the water. nih.gov It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. nih.gov A BCF value greater than 1 suggests that the chemical is lipophilic or hydrophobic and is likely to concentrate in the fatty tissues of organisms. wikipedia.org For regulatory purposes, a BCF higher than 2,000 is often considered bioaccumulative, and a BCF above 5,000 is considered very bioaccumulative. nih.gov While specific BCF values for d-cis-phenothrin were not found in the provided search results, the methodology for its determination is well-established. It involves measuring the uptake and elimination rate constants of the chemical in an aquatic organism. sfu.ca

Insecticide Resistance Mechanisms and Management Strategies

Mechanisms of Resistance Evolution

Insects have evolved sophisticated mechanisms to counteract the toxic effects of insecticides. For d-cis-Phenothrin, a member of the pyrethroid class, the most prominent resistance mechanisms are target-site insensitivity and metabolic resistance. These mechanisms can occur independently or, more commonly, in combination, leading to high levels of resistance.

Target-Site Insensitivity: Sodium Channel Mutations (kdr)

The primary target for pyrethroid insecticides, including d-cis-Phenothrin, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.govnih.gov Pyrethroids bind to these channels, forcing them to remain open for an extended period, which leads to hyperexcitation of the nervous system, paralysis, and ultimately death of the insect. plos.org

Target-site insensitivity arises from single nucleotide polymorphisms (SNPs) in the gene encoding the VGSC protein. biodiversitylibrary.org These genetic mutations result in an altered protein structure that reduces the binding affinity of the insecticide to its target site. nih.gov This type of resistance is commonly referred to as knockdown resistance (kdr) because it allows insects to survive the initial rapid "knockdown" effect of the insecticide. nih.gov

The first identified and most well-known kdr mutation is a leucine-to-phenylalanine substitution (L1014F) in the S6 segment of domain II of the sodium channel protein. nih.gov Since its initial discovery, numerous other mutations in the VGSC gene have been identified and linked to pyrethroid resistance in various insect species. nih.govbiorxiv.org The presence of these kdr mutations can significantly decrease the sensitivity of the nervous system to pyrethroids. nih.gov

Table 1: Documented Sodium Channel Mutations (kdr) and their Association with Pyrethroid Resistance

| Mutation | Location in VGSC Gene | Associated Insecticide Resistance | Reference |

|---|---|---|---|

| L1014F | Domain II, Segment 6 (IIS6) | Pyrethroids, DDT | nih.gov |

| V1016G/I | Domain II, Segment 6 (IIS6) | Pyrethroids, DDT | biorxiv.org |

| F1534C | Domain III, Segment 6 (IIIS6) | Pyrethroids (Type I), DDT | biorxiv.org |

| T929I | Domain II, S4-S5 linker | Pyrethroids | nih.gov |

Metabolic Resistance: Cytochrome P450 Enzymes (P450)

Metabolic resistance is another critical mechanism by which insects can withstand insecticide exposure. This form of resistance involves the enhanced detoxification of the insecticide molecule into less toxic metabolites, which can then be easily excreted. The primary enzyme systems responsible for this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). nih.gov

In the context of pyrethroid resistance, the overexpression of specific P450 genes is a frequently observed phenomenon. who.intird.fr This overexpression leads to a higher concentration of P450 enzymes that can metabolize d-cis-Phenothrin and other pyrethroids, effectively reducing the amount of active ingredient that reaches the target site in the nervous system. nih.gov Studies have identified several P450 genes, such as CYP9M10 and CYP4H34 in Culex quinquefasciatus, that are significantly upregulated in pyrethroid-resistant strains. who.int The increased expression of these genes is often linked to regulatory changes, both cis- and trans-acting, that control the transcription of the P450 genes. nih.gov

Table 2: Examples of Cytochrome P450 Genes Implicated in Pyrethroid Resistance

| Gene | Insect Species | Fold Upregulation in Resistant Strain | Associated Insecticide Class | Reference |

|---|---|---|---|---|

| CYP9M10 | Culex quinquefasciatus | 264-fold | Pyrethroids | who.int |

| CYP4H34 | Culex quinquefasciatus | 8.3-fold | Pyrethroids | who.int |

| CYP6A36 | Musca domestica | >2-fold | Permethrin (B1679614) | nih.gov |

| CYP6D10 | Musca domestica | >2-fold | Permethrin | nih.gov |

Cross-Resistance Patterns with Other Insecticides (e.g., DDT, permethrin)

A significant consequence of the shared mechanisms of resistance is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or with a similar mode of action. cdc.gov Due to the fact that both DDT and pyrethroids like d-cis-Phenothrin and permethrin target the voltage-gated sodium channel, the presence of kdr mutations often results in cross-resistance among these compounds. nih.govcdc.gov

For example, a strain of insect that has developed kdr-based resistance to permethrin will likely exhibit some level of resistance to d-cis-Phenothrin and DDT without ever having been exposed to them. cdc.gov Similarly, historical use of DDT for vector control is believed to have pre-selected for kdr mutations in some mosquito populations, leading to an accelerated development of resistance when pyrethroids were later introduced. nih.gov

Studies on Aedes aegypti from Veracruz, Mexico, have documented widespread cross-resistance to various pyrethroids. In these populations, most strains showed moderate resistance to d-phenothrin (B1212162), with knockdown resistance ratios (RRKC50) ranging from 7 to 62-fold. researchgate.net This indicates that selection pressure from one pyrethroid can lead to broad-spectrum resistance across the class. researchgate.net

Detection and Monitoring of Resistance

To effectively manage insecticide resistance, it is essential to monitor the susceptibility of pest populations over time. This allows for the early detection of resistance and the implementation of appropriate management strategies.

Bottle Bioassay Methodologies for Susceptibility Testing

The bottle bioassay, developed by the U.S. Centers for Disease Control and Prevention (CDC), is a widely used method for assessing the susceptibility of insects, particularly mosquitoes, to insecticides. ca.gov This technique is simple, rapid, and economical, making it a valuable tool for resistance monitoring programs. ca.gov

The procedure involves coating the inside of a glass bottle with a pre-determined diagnostic dose of the insecticide dissolved in a solvent like acetone. ca.govd-nb.info A known number of insects are then introduced into the bottle, and the time until they are knocked down or killed is recorded. ca.gov Resistance is suspected if a significant proportion of the population survives exposure to the diagnostic dose beyond a specific diagnostic time. ca.gov The diagnostic dose is defined as twice the lethal concentration that kills 95% (LC95) or 100% of a susceptible reference strain. d-nb.infonih.gov

This method allows for the determination of knockdown times (KDT) and mortality rates, which can be used to calculate resistance ratios by comparing the response of a field population to that of a known susceptible strain. researchgate.net

Table 3: Key Parameters in Bottle Bioassay for d-cis-Phenothrin Susceptibility

| Parameter | Description | Relevance | Reference |

|---|---|---|---|

| Diagnostic Dose | The concentration of insecticide that consistently results in 100% mortality of a susceptible population within a defined time. | Provides a threshold for identifying potential resistance in field populations. | d-nb.info |

| Diagnostic Time | The time at which 100% of a susceptible population is knocked down or killed by the diagnostic dose. | Serves as a benchmark for comparing the susceptibility of different insect populations. | |

| Knockdown Time (KDT50/95) | The time required to knock down 50% or 95% of the test population. | Quantifies the level of knockdown resistance. | |

| Resistance Ratio (RR) | The ratio of the LC50 or KDT50 of a field population to that of a susceptible reference strain. | Provides a quantitative measure of the level of resistance. | researchgate.net |

Molecular Techniques for Resistance Allele Detection

In addition to bioassays, molecular techniques are invaluable for detecting the specific genetic mutations responsible for resistance. These methods can provide a more direct and often earlier indication of resistance development in a population.

For identifying kdr mutations, various PCR (Polymerase Chain Reaction)-based assays have been developed. These include:

Allele-Specific PCR (AS-PCR): This technique uses primers that are designed to specifically amplify either the wild-type (susceptible) or the mutant (resistant) allele, allowing for the genotyping of individual insects. nih.govbiodiversitylibrary.org

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves amplifying a segment of the VGSC gene containing the mutation site and then using a restriction enzyme that cuts the DNA only if the mutation is present (or absent), creating different fragment patterns for susceptible and resistant individuals. biodiversitylibrary.org

DNA Sequencing: Direct sequencing of the amplified PCR product provides the most definitive confirmation of the presence and nature of mutations in the target gene. nih.gov

High-Resolution Melt (HRM) Analysis and TaqMan Assays: These are high-throughput methods that can rapidly screen large numbers of individuals for known kdr mutations.

These molecular tools are crucial for understanding the frequency and distribution of resistance alleles in pest populations, which is essential information for guiding control strategies. nih.gov

Resistance Management Approaches

The evolution of insecticide resistance is a significant challenge in pest control, necessitating strategic approaches to maintain the efficacy of valuable compounds like d-cis-phenothrin. Resistance management aims to prevent or delay the development of resistance and to restore susceptibility in pest populations where resistance has already emerged. orst.edu This involves a multi-faceted approach that reduces the selection pressure for resistance by minimizing insecticide use and integrating other control methods.

Synergist Applications (e.g., piperonyl butoxide)

A primary strategy to combat metabolic resistance to pyrethroids is the application of synergists. Synergists are compounds that may have little to no insecticidal activity on their own but enhance the effectiveness of an insecticide when combined. aaj.net.in The most common synergist used in formulations with d-cis-phenothrin is piperonyl butoxide (PBO). inchem.orgnih.gov

PBO works by inhibiting the activity of detoxification enzymes within the insect, particularly the cytochrome P450 monooxygenases. researchgate.netdoi.org These enzymes are often responsible for breaking down the insecticide molecule before it can reach its target site in the nervous system. By blocking these enzymes, PBO allows more of the active d-cis-phenothrin to exert its toxic effect, which can restore the insecticide's effectiveness against resistant populations that rely on this metabolic pathway. aaj.net.in This is especially critical for public health applications, such as mosquito control, where pyrethroids are frequently mixed with a synergist like PBO to enhance their effectiveness. epa.gov

The use of PBO can significantly increase the toxicity of a pyrethroid to a resistant insect strain. While specific data for d-cis-phenothrin is part of proprietary formulations, research on other pyrethroids like deltamethrin (B41696) clearly demonstrates this principle. The addition of PBO has been shown to dramatically increase mortality in resistant mosquito populations and overcome resistance in various stored product pests. For instance, studies on the mosquito Aedes aegypti showed that pretreatment with PBO significantly increased the mortality caused by deltamethrin, in some cases by as much as 2- to 75-fold. nih.gov Similarly, research on the lesser grain borer, Rhyzopertha dominica, showed a high synergistic factor when PBO was combined with deltamethrin. aaj.net.in This demonstrates the vital role of synergists in managing metabolic resistance to the pyrethroid class of insecticides.

Table 1: Example of Synergistic Effect of Piperonyl Butoxide (PBO) with a Pyrethroid Insecticide (Deltamethrin) against Resistant Pests

This table illustrates the principle of synergism, which is applicable to d-cis-phenothrin formulations. Data is for the related pyrethroid deltamethrin.

| Pest Species | Insecticide | Synergist | Observation | Synergistic Factor / Increase in Mortality | Reference |

| Rhyzopertha dominica (Lesser Grain Borer) | Deltamethrin | PBO | Increased toxicity at LC₅₀ | 34.50 | aaj.net.in |

| Aedes aegypti (Yellow Fever Mosquito) | Deltamethrin | PBO | Increased mortality in resistant field strains | 2- to 75-fold increase | nih.gov |

| Culex quinquefasciatus (Southern House Mosquito) | Deltamethrin | PBO | Increased larval mortality | Effective synergist against field-collected larvae | nih.gov |

Integrated Pest Management (IPM) Considerations

Integrated Pest Management (IPM) is a comprehensive and environmentally sensitive approach to pest control that relies on a combination of techniques. croplife.org.au The goal of IPM is not to eradicate pests but to keep their populations below economically or aesthetically damaging levels. croplife.org.au IPM programs integrate multiple strategies, including cultural, biological, mechanical, and chemical controls, to minimize risks to human health and the environment. croplife.org.au

The use of d-cis-phenothrin can be a crucial component of the "chemical control" tactic within a broader IPM framework. napamosquito.org In a well-designed IPM program, chemical interventions are not the first or only line of defense. They are used judiciously when monitoring indicates that pest populations have reached a predetermined threshold and other methods are not sufficient. croplife.org.au

For pests targeted by d-cis-phenothrin, such as mosquitoes, an IPM program would involve several integrated steps:

Monitoring and Surveillance: Regularly tracking mosquito populations and species identification to determine if and when control is needed. napamosquito.org

Source Reduction (Cultural/Mechanical Control): Eliminating or managing mosquito breeding sites, such as standing water in containers, gutters, and ponds. This is the most effective long-term strategy.

Biological Control: Introducing or conserving natural predators of mosquitoes, such as certain fish species in ornamental ponds.

Chemical Control: If necessary, applying insecticides. This is where d-cis-phenothrin plays a role as an adulticide, used to control adult flying mosquitoes. epa.govorst.eduorst.edu Its rapid breakdown in the environment, with a half-life of less than a day on plant surfaces, makes it suitable for targeted applications with low persistence. orst.edu

To manage resistance within an IPM framework, the strategy of rotating insecticides with different modes of action is critical. croplife.org.auregulations.gov Continuous use of only pyrethroids like d-cis-phenothrin would select for resistant individuals. An IPM program would alternate or combine its use with other classes of insecticides or non-chemical methods to ensure that consecutive generations of a pest are not exposed to the same selection pressure.

Table 2: Example of an Integrated Pest Management (IPM) Program for Mosquito Control

| IPM Tactic | Strategy | Specific Action(s) | Role of d-cis-Phenothrin |

| Cultural / Mechanical | Source Reduction & Exclusion | Eliminate standing water; clean gutters; maintain swimming pools; use window and door screens. | Not applicable |

| Biological | Introduction of Natural Enemies | Introduce mosquito-eating fish (Gambusia affinis) to ornamental ponds; encourage natural predators like dragonflies. | Not applicable |

| Monitoring | Surveillance | Use traps to monitor adult mosquito population levels and species; conduct larval dipping to find breeding sites. | Not applicable |

| Chemical | Larviciding | Apply larvicides (e.g., methoprene, Bti) to water bodies that cannot be drained to kill mosquito larvae. | Not applicable |

| Chemical | Adulticiding | Apply adulticides via ultra-low volume (ULV) spraying when surveillance indicates a need to reduce the adult mosquito population quickly to prevent disease transmission or nuisance. | d-cis-Phenothrin is used as a contact adulticide, often in combination with a synergist like PBO, for ground or aerial application. inchem.orgepa.gov |

Analytical Methodologies for D Cis Phenothrin and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for the analysis of d-phenothrin (B1212162), allowing for the separation of its various isomers and the identification of its breakdown products. Both gas and liquid chromatography, often coupled with mass spectrometry, are employed for these purposes.

Gas Chromatography (GC) Applications for Isomer Separation

Gas chromatography (GC) is a widely used technique for determining the chemical purity of d-phenothrin and for separating its geometric isomers. oup.com The separation of the cis- and trans-isomers of d-phenothrin can be effectively achieved using packed columns. oup.com For instance, a 2% silicone QF-1 column has been successfully used to separate these diastereomers. oup.comacs.org Other stationary phases, such as 2% PEG-20M and 2% DEGS, are also utilized for the quantitative analysis of d-phenothrin in technical preparations, often employing an internal standard like di-2-ethylhexyl phthalate (B1215562) or triphenyl phosphate (B84403) for improved accuracy. oup.com

While GC can separate the cis/trans diastereomers, the separation of the four optical enantiomers (d-cis, l-cis, d-trans, and l-trans) requires a different approach. oup.com An indirect method involves the hydrolysis of d-phenothrin to liberate chrysanthemic acid. acs.orgoup.com This acid is then derivatized with a chiral reagent, such as (+)-2-octanol, to form diastereomeric esters. acs.org These newly formed diastereomers can then be separated and quantified using GC on an achiral column, like a QF-1 column. acs.org

| Isomer Type | Method | Column/Stationary Phase | Detector | Reference |

|---|---|---|---|---|

| Geometric (cis/trans) | Direct | 2% QF-1 | FID | oup.com |

| Geometric (cis/trans) | Direct | 2% PEG-20M or 2% DEGS | FID | oup.com |

| Optical (Enantiomers) | Indirect (via derivatization) | QF-1 (achiral) | Not Specified | acs.org |

Liquid Chromatography (LC) for Chiral Separation

High-Performance Liquid Chromatography (HPLC) offers a direct method for the chiral separation of all four optical isomers of d-phenothrin without the need for derivatization. acs.orgoup.com This is accomplished by using a chiral stationary phase (CSP), which creates a chiral environment allowing for the differential interaction and separation of enantiomers. acs.orgyoutube.com

For d-phenothrin, a Sumichiral OA-2000 column, which is a Pirkle-type CSP, has proven effective. acs.orgoup.com The complete separation of the four isomers can be achieved by using these chiral columns in series. acs.org This direct HPLC method has been utilized for quality control of insecticidal pyrethroids and has shown good agreement with the results obtained from indirect GC methods. acs.org The separation of pyrethroid enantiomers, which can be challenging due to their similar chemical properties, has been successfully demonstrated using HPLC with various mobile and stationary phases. jfda-online.com

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and characterization of d-phenothrin metabolites. researchgate.netcdc.gov High-resolution mass spectrometry can provide the accurate molecular mass of a metabolite, which allows for the assignment of a specific molecular formula. nih.gov Tandem mass spectrometry (LC-MS/MS) provides fragmentation data that helps in elucidating the structure of the metabolites. nih.govyoutube.com

In studies of d-phenothrin degradation, GC-MS analysis has been used to identify key metabolites. For example, in a study using the Pseudomonas fulva strain P31, GC-MS identified 3-phenoxybenzaldehyde (B142659) as a metabolite from the degradation of d-phenothrin. researchgate.net The analysis relies on matching the retention time and the mass spectrum of a peak with that of a known standard or by interpreting the fragmentation pattern. youtube.com For complex biological samples, MS-based metabolomics provides a comprehensive approach to identify biomarkers of exposure. orst.edunih.gov

Sample Preparation and Extraction Protocols for Various Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis. The specific protocol depends on the complexity of the sample matrix.

Environmental Samples (e.g., soil, water)

Analytical methods have been validated for the determination of d-phenothrin isomers in environmental matrices like soil and surface water. epa.govepa.govepa.gov

For soil samples , a common extraction procedure involves weighing approximately 20 grams of soil and extracting it with a solvent like methanol (B129727) using a shaker. epa.govepa.gov The extract is then filtered. epa.govepa.gov This is followed by a liquid-liquid partitioning step, for example, using dichloromethane (B109758) (DCM) and a saline solution to move the analyte into the organic phase. epa.gov The organic extract is then passed through anhydrous sodium sulfate (B86663) to remove any residual water. epa.gov A cleanup step, often using a Florisil column, is employed to remove matrix interferences. epa.govepa.gov The purified extract is then concentrated, reconstituted in a suitable solvent like toluene, and analyzed by GC-MS. epa.govepa.gov

For water samples , a liquid-liquid extraction with a solvent such as DCM is a common approach. nih.gov The organic extract is collected, dried using anhydrous sodium sulfate, and concentrated by rotary evaporation. epa.gov The residue is then reconstituted in a small volume of solvent (e.g., toluene) for GC/MS analysis. epa.gov These methods can achieve low limits of quantification (LOQ), for instance, 0.1 µg/L in surface water and 0.01 mg/kg in soil. epa.govepa.gov

| Matrix | Extraction Solvent | Cleanup Step | Final Solvent | Analytical Method | Reference |

|---|---|---|---|---|---|

| Soil | Methanol, then partitioned into Dichloromethane | Florisil column | Toluene | GC-MS, GC-MS/MS | epa.govepa.gov |

| Surface Water | Dichloromethane | None specified | Toluene | GC/MS | epa.gov |

Biological Samples (e.g., urine, tissues)

The analysis of d-phenothrin and its metabolites in biological samples is crucial for exposure monitoring. cdc.gov Due to the rapid metabolism of pyrethroids, it is often more practical to monitor for urinary metabolites rather than the parent compound in blood. cdc.govorst.edu

For urine samples , analytical methods have been developed using GC and MS to detect d-phenothrin metabolites. orst.edu Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix. nrfhh.com This multi-step process includes column conditioning, sample loading, washing to remove interferences, and finally, eluting the analyte of interest. nrfhh.com

For tissue samples , such as fish tissue, more rigorous extraction techniques may be necessary. Pressurized fluid extraction (PFE) has been used, followed by cleanup procedures like gel permeation chromatography (GPC) and fractionation on a Florisil column to remove lipids and other interferences. nih.gov The final extracts are then analyzed by GC with electron capture detection (GC/ECD) or confirmed with GC-MS. nih.gov

| Matrix | Extraction/Isolation Method | Cleanup Method | Analytical Method | Reference |

|---|---|---|---|---|

| Urine | Solid-Phase Extraction (SPE) | SPE cartridge itself | GC-MS, UPLC-MS/MS | orst.edunrfhh.com |

| Fish Tissue | Pressurized Fluid Extraction (PFE) | Gel Permeation Chromatography (GPC), Florisil column | GC/ECD, GC-MS | nih.gov |

Method Validation and Quality Assurance in Analytical Research

The reliability and acceptance of analytical data in scientific research and regulatory submissions hinge on rigorous method validation and a robust quality assurance framework. For a compound like d-cis-phenothrin, which is a specific isomer within a technical mixture, these processes are paramount to ensure that analytical methods are accurate, precise, and suitable for their intended purpose. Method validation demonstrates that a specific analytical procedure is fit for its intended use, while quality assurance encompasses the systematic processes that ensure the final results meet pre-defined quality standards.

Method validation for d-cis-phenothrin and its related isomers, such as d-trans-phenothrin, involves a comprehensive evaluation of several performance characteristics as stipulated by international guidelines. These studies are crucial for methods analyzing d-cis-phenothrin in various matrices, including environmental samples like soil and water, as well as in commercial formulations. epa.govepa.gov

Key validation parameters evaluated include: